molecular formula C12H16N2O2S B2371230 N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide CAS No. 2034416-07-2

N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide

Cat. No. B2371230
CAS RN: 2034416-07-2
M. Wt: 252.33
InChI Key: AEJOZOFGILLTCD-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative of a tetrahydro-naphthalene structure. Sulfonamides are a group of compounds which contain a sulfur atom, two oxygen atoms, and an amine group (NH2). They are well known for their antibacterial properties. Tetrahydro-naphthalene, also known as tetralin, is a bicyclic structure derived from naphthalene by the addition of four hydrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate tetrahydro-naphthalene derivative with a suitable sulfonamide. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a bicyclic tetrahydro-naphthalene core, with a sulfonamide group attached at the 9-position .


Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds, such as hydrolysis under acidic or alkaline conditions. The tetrahydro-naphthalene portion of the molecule might undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the sulfonamide group and the tetrahydro-naphthalene core. For example, it might be expected to have a relatively high boiling point due to the presence of the sulfonamide group .

Scientific Research Applications

Fluorescent Probe Applications

N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide has been utilized in research involving fluorescent probes. A study by Jun et al. (1971) used a similar compound, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, as a fluorescent probe to measure the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This approach provided a sensitive and rapid determination of binding, offering insights into the hydrophobic nature of the binding mechanism (Jun, Mayer, Himel & Luzzi, 1971).

Electron-Deficient Host for Aromatic Carboxylate Derivatives

Türel and Valiyaveettil (2020) synthesized a macrocycle containing quaternary ammonium groups and a naphthalene diimide (NDI) structure, similar to N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide. Their study revealed that the NDI-incorporated macrocycle demonstrated high binding affinities towards linear aromatic tetracarboxylate anions, highlighting its potential as a sensor material (Türel & Valiyaveettil, 2020).

Inhibition of Carbonic Anhydrase Isozymes

Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines, closely related to N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide. They found that these compounds showed potent inhibitory effects against human carbonic anhydrase isozymes, suggesting potential applications in the treatment of diseases associated with these enzymes (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin & Supuran, 2014).

Water Vapor Sorption and Diffusion in Polymers

Watari et al. (2003) studied sulfonated polyimides (SPIs), which included components similar to N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide. Their research focused on the water vapor sorption, diffusion, and permeation properties of these SPIs, providing valuable information for the development of advanced membrane materials (Watari, Wang, Kuwahara, Tanaka, Kita & Okamoto, 2003).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, if it exhibits useful biological activity .

properties

IUPAC Name

N,N-dimethyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-13(2)17(15,16)14-11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11-12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJOZOFGILLTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C2CCC1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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